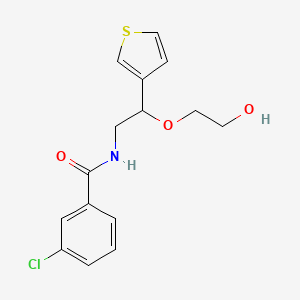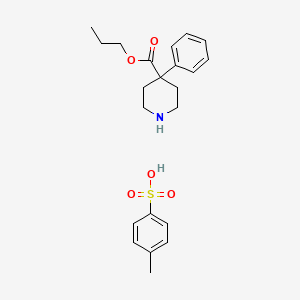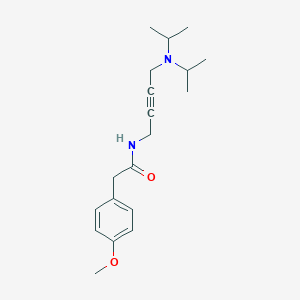![molecular formula C17H26ClNOS B2357256 3-chloro-N-{2-[(mesitylmethyl)sulfanyl]-2-methylpropyl}propanamide CAS No. 338962-63-3](/img/structure/B2357256.png)
3-chloro-N-{2-[(mesitylmethyl)sulfanyl]-2-methylpropyl}propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-chloro-N-{2-[(mesitylmethyl)sulfanyl]-2-methylpropyl}propanamide” is a chemical compound with the CAS Number: 338962-63-3 . It has a molecular weight of 327.92 and is used in scientific research due to its unique properties.
Molecular Structure Analysis
The InChI code for this compound is 1S/C17H26ClNOS/c1-12-8-13(2)15(14(3)9-12)10-21-17(4,5)11-19-16(20)6-7-18/h8-9H,6-7,10-11H2,1-5H3,(H,19,20) . This code provides a detailed representation of the molecule’s structure.
Physical And Chemical Properties Analysis
This compound has a predicted boiling point of 494.9±45.0 °C and a predicted density of 1.087±0.06 g/cm3 . Its pKa value is predicted to be 15.19±0.46 .
Wissenschaftliche Forschungsanwendungen
Synthesis and Molecular Structure
One of the primary applications of 3-chloro-N-{2-[(mesitylmethyl)sulfanyl]-2-methylpropyl}propanamide is in the field of synthetic chemistry. It has been synthesized and characterized through various spectroscopic techniques, including FT-IR, 1H-NMR, 13C-NMR, UV–vis, and X-Ray single crystal determination. These studies not only provide insights into the molecular structure of the compound but also lay the foundation for further exploration of its properties and potential applications (Durgun, Ceylan, Yalcin, Turkmen, Özdemir, & Koyuncu, 2016).
Anticancer Activity
Another significant area of research involves the exploration of anticancer properties. Studies have been conducted to assess the antiproliferative effects of similar compounds on tumor cells. For instance, research on compounds with related structures demonstrated notable antiproliferative activity against various cancer cell lines (El Rayes, Aboelmagd, Gomaa, Ali, Fathalla, Pottoo, & Khan, 2019).
Antibacterial and Antimycotic Properties
The antibacterial and antifungal (antimycotic) properties of compounds closely related to 3-chloro-N-{2-[(mesitylmethyl)sulfanyl]-2-methylpropyl}propanamide have also been a subject of investigation. Studies on arylsubstituted halogen(thiocyanato)amides, which are structurally similar, have shown promising results in combating bacterial and fungal infections (Baranovskyi, Symchak, Pokryshko, Klymnyuk, & Grishchuk, 2018).
Herbicidal Activity
Research has also been conducted on the herbicidal potential of compounds with structures analogous to 3-chloro-N-{2-[(mesitylmethyl)sulfanyl]-2-methylpropyl}propanamide. For example, studies on N-substituted propanamides have shown effective herbicidal activity, suggesting potential agricultural applications (Liu et al., 2007).
Potential in Alzheimer’s Disease Treatment
A series of N-substituted derivatives of a related compound were synthesized to evaluate potential drug candidates for Alzheimer’s disease, showcasing the compound's potential in neurodegenerative disease research (Rehman, Nafeesa, Abbasi, Siddiqui, Rasool, Shah, & Ashraf, 2018).
Anticonvulsant Studies
Compounds structurally similar to 3-chloro-N-{2-[(mesitylmethyl)sulfanyl]-2-methylpropyl}propanamide have been studied for their anticonvulsant properties. Research in this area suggests potential applications in the treatment of epilepsy and other seizure-related disorders (Idris, Ayeni, & Sallau, 2011).
Safety And Hazards
The compound has been classified with the GHS07 pictogram and carries the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and not eating, drinking, or smoking when using this product .
Eigenschaften
IUPAC Name |
3-chloro-N-[2-methyl-2-[(2,4,6-trimethylphenyl)methylsulfanyl]propyl]propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26ClNOS/c1-12-8-13(2)15(14(3)9-12)10-21-17(4,5)11-19-16(20)6-7-18/h8-9H,6-7,10-11H2,1-5H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLLZLHGERJQXLE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)CSC(C)(C)CNC(=O)CCCl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClNOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-{2-[(mesitylmethyl)sulfanyl]-2-methylpropyl}propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

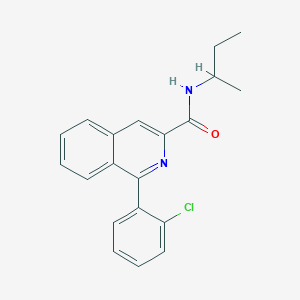
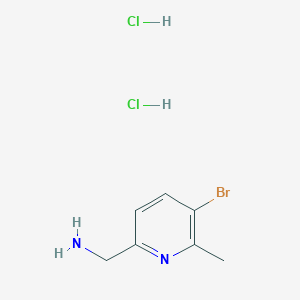
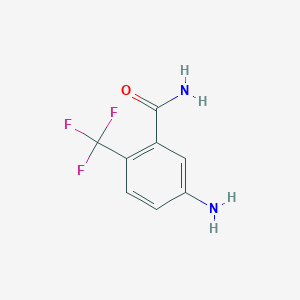
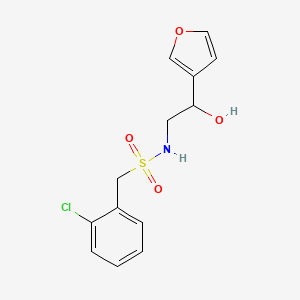
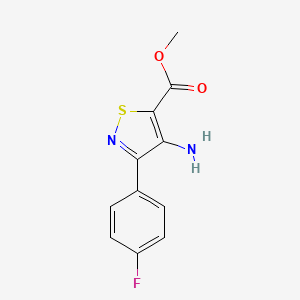
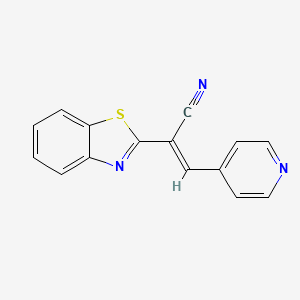
![Ethyl 4-(1-(benzo[d][1,3]dioxole-5-carbonyl)azetidine-3-carboxamido)benzoate](/img/structure/B2357186.png)
![4-[2-(2,4-Dichlorophenoxy)acetyl]-1-(pyridin-3-yl)piperazin-2-one](/img/structure/B2357187.png)
![N-(3,4-dimethylphenyl)-2-((4-oxo-3-(o-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2357188.png)
![Tert-butyl N-[1-(2-fluoroethyl)-3-hydroxycyclobutyl]carbamate](/img/structure/B2357190.png)
